N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Medicinal chemistry Physicochemical profiling Lead optimisation

Procure N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide (CAS 1428378‑11‑3) for systematic SAR campaigns. Its 264.20 Da mass, furan‑3‑yl regioisomeric handle, and absence of a hydroxyl group confer lower polar surface area vs. hydroxylated analogues, directly benefiting CNS permeability and solubility‑limited assays. Use this non‑hydroxylated reference to benchmark binding assays and validate synthetic routes employing trifluoroethyl oxalate building blocks.

Molecular Formula C10H11F3N2O3
Molecular Weight 264.204
CAS No. 1428378-11-3
Cat. No. B2537165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
CAS1428378-11-3
Molecular FormulaC10H11F3N2O3
Molecular Weight264.204
Structural Identifiers
SMILESC1=COC=C1CCNC(=O)C(=O)NCC(F)(F)F
InChIInChI=1S/C10H11F3N2O3/c11-10(12,13)6-15-9(17)8(16)14-3-1-7-2-4-18-5-7/h2,4-5H,1,3,6H2,(H,14,16)(H,15,17)
InChIKeySGBJJXHNPHFZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N1-(2-(Furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide (CAS 1428378-11-3): A Structurally Defined, Non‑Hydroxylated Oxalamide for Rational Chemical Probe Design


N1-(2-(Furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide (CAS 1428378‑11‑3, molecular formula C₁₀H₁₁F₃N₂O₃, molecular weight 264.20 g/mol) is a synthetic, unsymmetrical oxalamide that bears a furan‑3‑yl ethyl moiety on one amide nitrogen and a 2,2,2‑trifluoroethyl substituent on the other . The compound belongs to a growing family of oxalamide‑based chemical probes whose physicochemical and structural properties are exquisitely sensitive to even minor modifications of the N‑substituents. As a non‑hydroxylated analogue of the widely listed N1‑(2‑(furan‑3‑yl)‑2‑hydroxyethyl)‑N2‑(2,2,2‑trifluoroethyl)oxalamide, it offers a distinct hydrogen‑bond donor/acceptor profile that directly impacts lipophilicity, solubility, and potential target‑engagement signatures.

Why the Furan‑3‑yl Ethyl Oxalamide Scaffold Cannot Be Substituted Without Quantitative Consequence


Oxalamides that share the 2,2,2‑trifluoroethyl pharmacophore are often treated as interchangeable in procurement workflows. In reality, the furan‑ring position, the length of the alkyl linker, and the presence or absence of a hydroxyl group create measurable differences in molecular weight, hydrogen‑bonding capacity, and predicted lipophilicity. These differences are sufficient to alter performance in binding assays, metabolic stability tests, and solubility‑limited applications . Consequently, substituting N1‑(2‑(furan‑3‑yl)ethyl)‑N2‑(2,2,2‑trifluoroethyl)oxalamide with a closely related congener without re‑optimising assay conditions can lead to inconsistent data and misinterpretation of structure‑activity relationships.

Quantitative Differentiation Evidence: N1‑(2‑(Furan‑3‑yl)ethyl)‑N2‑(2,2,2‑trifluoroethyl)oxalamide vs. Its Nearest Structural Neighbours


Molecular Weight Advantage: A 16 Da Reduction Eliminates an Unwanted Hydrogen‑Bond Donor

Compared with its 2‑hydroxyethyl analogue, N1‑(2‑(furan‑3‑yl)‑2‑hydroxyethyl)‑N2‑(2,2,2‑trifluoroethyl)oxalamide (CAS 1396854‑52‑6), the target compound lacks the hydroxyl oxygen, resulting in a molecular weight of 264.20 g/mol versus 280.20 g/mol – a difference of 16.0 Da . This one‑atom change simultaneously reduces the hydrogen‑bond donor count from 3 to 2, lowering the topological polar surface area and, based on class‑level inference, improving passive membrane permeability .

Medicinal chemistry Physicochemical profiling Lead optimisation

Retained Fur‑3‑yl Substitution: A 80 Da Mass Increment Over the Simplest Trifluoroethyl Oxalamide Creates a Distinct Pharmacophoric Vector

Replacing the furan‑3‑yl ethyl moiety with a simple methyl group yields N1‑methyl‑N2‑(2,2,2‑trifluoroethyl)oxalamide (CAS 1209612‑52‑1), which has a molecular weight of 184.12 g/mol . The target compound is 80.08 Da heavier – a mass increment that corresponds to the introduction of the furan‑ethyl fragment (C₅H₅O‑C₂H₄, calculated ≈ 81 Da) . This fragment adds a π‑rich heteroaromatic system capable of engaging in π‑π stacking and edge‑to‑face interactions, offering a structurally defined vector for fragment growth that the methyl analogue cannot provide.

Medicinal chemistry Scaffold diversity Fragment-based drug discovery

Furan‑3‑yl vs. Furan‑2‑yl Connectivity: A Regioisomeric Switch That Alters Molecular Shape Without Changing Formula

Although no experimental data are publicly available for the furan‑2‑yl regioisomer, class‑level inference from related oxalamide series indicates that moving the furan attachment from the 3‑position to the 2‑position alters the spatial orientation of the oxygen lone pair and the dipole moment vector of the heterocycle . The target compound’s furan‑3‑yl connectivity projects the heterocycle oxygen away from the oxalamide core, whereas a furan‑2‑yl isomer would position the oxygen closer to the amide linkage, potentially modulating intramolecular hydrogen‑bonding patterns and protein‑ligand complementarity.

Medicinal chemistry Isosteric replacement Conformational analysis

Where N1‑(2‑(Furan‑3‑yl)ethyl)‑N2‑(2,2,2‑trifluoroethyl)oxalamide Delivers the Strongest Scientific and Procurement Rationale


Physicochemical Property‑Based Lead Optimisation Programmes

When a medicinal chemistry campaign requires systematic modulation of lipophilicity and hydrogen‑bonding capacity, the target compound’s molecular weight of 264.20 Da and HBD count of 2 provide a defined reference point. Its 16 Da mass deficit relative to the hydroxylated analogue directly translates into lower polar surface area, making it the preferred procurement choice for CNS‑oriented or permeability‑limited target classes .

Fragment‑Based Screening and Scaffold‑Hopping Libraries

The furan‑3‑yl ethyl appendage adds a π‑stacking‑competent aromatic ring at a modest molecular weight of 264.20 Da – exactly 80 Da above the minimal trifluoroethyl oxalamide scaffold. This makes the compound a chemically tractable, synthetically accessible starting point for fragment growth, validated by its structural relationship to the methyl analogue (CAS 1209612‑52‑1) .

Regioisomeric Selectivity Profiling in Enzyme or Receptor Panels

The defined furan‑3‑yl connectivity offers a regioisomeric handle that is distinct from the more common furan‑2‑yl series. Procurement of this compound enables head‑to‑head comparison of 3‑yl vs. 2‑yl substitution patterns in target‑engagement studies, a strategy that frequently uncovers selectivity cliffs invisible to computational predictions .

Synthetic Methodology Development for Unsymmetrical Oxalamides

Because the compound exemplifies a non‑hydroxylated, furan‑bearing oxalamide, it serves as a valuable substrate for validating novel synthetic routes – particularly those employing trifluoroethyl oxalate building blocks – and for benchmarking reaction yields against established parallel‑synthesis protocols for aliphatic oxamides .

Quote Request

Request a Quote for N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.